Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate
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Overview
Description
Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole-2-amine.
Condensation Reaction: The thiazole derivative is then condensed with diethyl malonate in the presence of a suitable catalyst, such as piperidine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. In antimicrobial applications, it disrupts the cell wall synthesis of bacteria and fungi. For anticancer activity, it interferes with cell division and induces apoptosis in cancer cells by targeting specific enzymes and receptors involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1,3-thiazole-2-amine: Shares the thiazole and bromophenyl moieties but lacks the propanedioate group.
Diethyl 2-[[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate: Similar structure with a chlorine atom instead of bromine.
Diethyl 2-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate: Contains a methyl group instead of bromine.
Uniqueness
Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate is unique due to the combination of the bromophenyl and thiazole moieties, which contribute to its distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to participate in halogen bonding, which can be crucial for its interaction with biological targets .
Properties
IUPAC Name |
diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-3-23-15(21)13(16(22)24-4-2)9-19-17-20-14(10-25-17)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFUPXCDRVBHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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